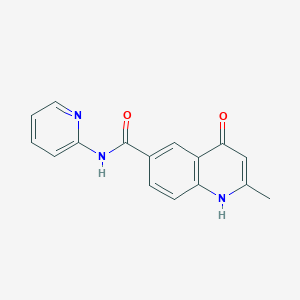

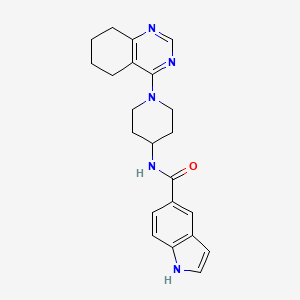

(4-hydroxy-2-methyl(6-quinolyl))-N-(2-pyridyl)carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-hydroxy-2-methyl(6-quinolyl))-N-(2-pyridyl)carboxamide, also known as Clioquinol, is a synthetic compound that has been extensively studied for its potential therapeutic applications. Clioquinol belongs to the quinoline family of compounds and has been found to possess a broad range of biological activities.

Applications De Recherche Scientifique

Polymorphic Modifications and Diuretic Properties

Quinoline derivatives, like the 1H-pyrrolo[3,2,1-ij]quinoline carboxamide, possess strong diuretic properties and are explored as novel hypertension remedies. Polymorphic modifications of such compounds demonstrate differences in crystal packing, influencing their solubility and bioavailability, essential for drug development processes (Shishkina et al., 2018).

Inhibition of Ataxia Telangiectasia Mutated (ATM) Kinase

Another area of research is the discovery of 3-quinoline carboxamides as selective inhibitors of the ATM kinase, important for cancer therapy. These molecules demonstrate potent ATM inhibition and show efficacy in disease models, highlighting their therapeutic potential (Degorce et al., 2016).

Anion Recognition and Sensing

Quinoline derivatives are also investigated for their ability to bind anions selectively and strongly, useful in sensor development for environmental and biological applications. For example, dicationic N-methylated quinolyl derivatives show high affinity for anions, demonstrating potential for fluorescent sensing (Dorazco‐González et al., 2010).

Cytotoxic Activity Against Cancer Cell Lines

Quinoline carboxamide derivatives are synthesized for their potent cytotoxic activities against various cancer cell lines, indicating their use as anticancer agents. Studies on benzo[b][1,6]naphthyridine carboxamide derivatives show significant growth inhibitory properties, promising for cancer treatment (Deady et al., 2003).

Toll-like Receptor Agonistic Activity

Research includes identifying quinoline carboxamides that act as Toll-like receptor 2 (TLR2) agonists, crucial for developing vaccine adjuvants. These compounds induce chemokines and cytokines in a TLR2-dependent manner, offering insights into immune response modulation (Hu et al., 2018).

Propriétés

IUPAC Name |

2-methyl-4-oxo-N-pyridin-2-yl-1H-quinoline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c1-10-8-14(20)12-9-11(5-6-13(12)18-10)16(21)19-15-4-2-3-7-17-15/h2-9H,1H3,(H,18,20)(H,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUOZRCWRPQDYKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Phenylpiperazin-1-yl)-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B2767604.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2767607.png)

![N-{3-[(2H-1,3-benzodioxol-5-yloxy)methyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2767608.png)

![3-(3-Methylthiophen-2-yl)-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2767609.png)

![[(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B2767611.png)

![5-[(3-Hydroxyphenyl)methyl]oxolan-2-one](/img/structure/B2767614.png)

![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2767615.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide](/img/structure/B2767622.png)

![N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2767625.png)